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Compound of Interest

Compound Name:
Spiro[2.5]octan-8-

ylmethanamine;hydrochloride

CAS No.: 2377035-33-9

Cat. No.: B2717281 Get Quote

Executive Summary & Strategic Analysis
The spiro[2.5]octane scaffold (bicyclo[4.1.0] system) represents a unique intersection of

conformational rigidity and lipophilic modulation.[1][3] Unlike its hetero-spirocyclic cousins (e.g.,

azaspiro[3.3]heptanes), the carbocyclic spiro[2.5]octane offers a distinct advantage: the

cyclopropane ring acts as a metabolically robust "gem-dimethyl" bioisostere that locks the

cyclohexane ring into a specific chair conformation, directing exit vectors for substituents with

high precision.[1][2]

Key Physicochemical Advantages:
Metabolic Blocking: The spiro-cyclopropane ring protects the vulnerable C4 position of the

cyclohexane ring (relative to the spiro center) from oxidative metabolism (CYP450).[1]

** conformational Restriction:** The spiro fusion forces the cyclohexane ring to adopt a chair

conformation where the equatorial/axial preferences of substituents are amplified, improving

ligand-target binding entropy.

Lipophilicity Modulation: It provides bulk without the electron-rich pi-cloud of phenyl rings,

often improving CNS penetration (LogBB) by reducing non-specific protein binding.[1][2]
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The construction of the spiro[2.5]octane core is non-trivial due to the strain energy of the

cyclopropane ring (~27.5 kcal/mol).[1] The most robust industrial and academic route relies on

the Simmons-Smith cyclopropanation of exo-cyclic alkenes or vinyl ethers derived from

cyclohexane-1,3-diones.[2]
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Caption: Figure 1.[1][2] Chemo-selective synthetic pathway from commodity starting materials

to high-value spiro[2.5]octane building blocks.

Detailed Experimental Protocols
Protocol A: Core Construction via Furukawa-Modified
Simmons-Smith
Objective: Synthesis of 5-methoxy-spiro[2.5]oct-4-ene from 3-methoxy-2-cyclohexen-1-one.[1]

[2] Rationale: The Furukawa modification (using

instead of Zn/Cu couple) is preferred for its homogeneity, reproducibility, and faster kinetics,
which is critical when working with electron-rich enol ethers.[1]

Safety Warning: Diethylzinc (

) is pyrophoric.[1][2] All operations must be performed under an inert atmosphere
(Argon/Nitrogen).[1][2] Diiodomethane (

) is toxic and light-sensitive.[1][2][4]
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3-Methoxy-2-cyclohexen-1-one (1.0 equiv)[1][2]

Diethylzinc (1.0 M in hexanes, 2.2 equiv)[1][2]

Diiodomethane (2.4 equiv)[1][2]

Anhydrous Toluene or DCM (Solvent)[1][2]

Step-by-Step Procedure:

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser,

internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

Solvent Charge: Add anhydrous toluene (10 mL/g of substrate) and cool to 0°C.

Carbenoid Formation: Add diethylzinc solution via cannula.[2] Slowly add diiodomethane

dropwise over 20 minutes, maintaining internal temperature < 5°C. A white precipitate (

) may form.[1][2] Stir for 15 minutes at 0°C to generate the active bis(iodomethyl)zinc
species.[1]

Substrate Addition: Dissolve 3-methoxy-2-cyclohexen-1-one in a minimum amount of

anhydrous toluene. Add dropwise to the reaction mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and then heat to 60°C for 2-4

hours. Monitor by TLC/LCMS for disappearance of the enone.

Quench (Critical): Cool to 0°C. Very slowly add saturated aqueous

. Caution: Vigorous gas evolution (ethane) and foaming will occur.[1][2]

Workup: Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.[2]

Purification: The resulting enol ether is often used directly in the next step (hydrolysis) to

avoid decomposition on silica gel.[1]
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Protocol B: Functionalization – Ketone to Carboxylic
Acid
Objective: Conversion of Spiro[2.5]octan-5-one to Spiro[2.5]octane-5-carboxylic acid.

Rationale: The ketone at C5 is the primary "handle" for functionalization. Converting it to a

carboxylic acid creates a versatile building block for amide coupling (drug synthesis).[1][2] The

Van Leusen reaction is superior here to standard Wittig approaches due to atom economy and

mild conditions.[2]

Materials:

Spiro[2.5]octan-5-one (1.0 equiv)[1][2]

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[1][2]

Potassium tert-butoxide (

) (2.5 equiv)[1][2]

DME (Dimethoxyethane) and Ethanol[1][2][5]

Step-by-Step Procedure:

Nitrile Formation:

Dissolve TosMIC and spiro[2.5]octan-5-one in anhydrous DME at 0°C.

Add

portion-wise.[2]

Add absolute ethanol (dropwise) to the mixture.[1]

Stir at RT for 30 mins, then heat to 50°C for 2 hours.

Mechanism:[1][2][3][4][5][6] The TosMIC anion attacks the ketone; subsequent

fragmentation releases the tosyl group and forms the nitrile (Spiro[2.5]octane-5-nitrile).[1]

[2]
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Hydrolysis to Acid:

Isolate the crude nitrile via standard aqueous workup.

Reflux the nitrile in 4M NaOH/EtOH (1:1) for 12 hours.

Cool, acidify with concentrated HCl to pH 2.

Extract with EtOAc.[2] The organic layer contains the target Spiro[2.5]octane-5-carboxylic

acid.[1][2][3]

Data Interpretation & Troubleshooting
Observation Probable Cause Corrective Action

Low Yield in Cyclopropanation
Moisture in reagents; "Stalled"

carbenoid.[1][2]

Ensure

is fresh.[2] Add a catalytic

amount of TFA (Shi

modification) to accelerate

carbenoid formation if using

unactivated alkenes.[1][2]

Incomplete Hydrolysis of Nitrile
Steric hindrance from the spiro

ring.

Increase temperature to 100°C

(sealed tube) or use

/AcOH for acid hydrolysis.[1][2]

Decomposition of Enol Ether Acid sensitivity.[2]

Perform the hydrolysis step

immediately after workup; do

not store the intermediate enol

ether.

Biological & Medicinal Context
The spiro[2.5]octane scaffold is not merely a spacer; it is a functional element.[1][7]

Case Study (MCHr1 Antagonists): In the optimization of Melanin-Concentrating Hormone

receptor 1 antagonists, replacing a flat piperidine ring with a spiro-cycle significantly lowered

LogD and improved selectivity against hERG channels.[1][2]
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Case Study (Pyrethroids): Esters of spiro[2.5]octane-1-carboxylic acid (where the acid is on

the cyclopropane) show potent insecticidal activity, demonstrating the scaffold's ability to

orient lipophilic tails into specific hydrophobic pockets.[1][2]

Visualization: Structure-Activity Logic[1][2]
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Caption: Figure 2. Mechanistic link between the spiro[2.5]octane structural features and

medicinal chemistry outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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